molecular formula C9H14N2O3 B15089295 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15089295
M. Wt: 198.22 g/mol
InChI Key: QPHOINPVXUZCMZ-UHFFFAOYSA-N
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Description

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methyl group at the 1-position and an isobutoxy substituent at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for fine-tuning of electronic, steric, and solubility properties. Pyrazole carboxylic acids are widely employed as intermediates in synthesizing pharmaceuticals, agrochemicals, and coordination complexes .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-5-(2-methylpropoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-14-8-4-7(9(12)13)11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

QPHOINPVXUZCMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NN(C(=C1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with a suitable β-ketoester, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced pyrazole compounds .

Scientific Research Applications

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-5-carboxylic Acid Derivatives

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Solubility (Common Solvents) Key Applications/Findings
This compound Isobutoxy Calculated: 228.25 Methanol, DMSO (inferred) Intermediate for bioactive molecules
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid Cyclopentyl 222.28 Not reported Enhanced lipophilicity for agrochemicals
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid Isobutyl 198.22 Not reported Structural analog with positional isomerism
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl 208.13 Acetonitrile, THF Electron-withdrawing group for catalysis
3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid Benzyloxy 262.27 Chloroform, acetone Pharmaceutical scaffold development
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid Methoxycarbonyl 214.18 Ethyl acetate Ester prodrug synthesis

Key Observations:

Substituent-Driven Solubility : The isobutoxy group confers moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMSO) and organic media. In contrast, the trifluoromethyl derivative exhibits lower solubility in polar solvents due to its strong electron-withdrawing nature.

Lipophilicity : Cycloalkyl substituents (e.g., cyclopentyl ) enhance lipophilicity, making such analogs suitable for agrochemical formulations requiring membrane penetration.

Electronic Effects : The trifluoromethyl group increases the acidity of the carboxylic acid moiety (pKa ~2.5–3.0), whereas electron-donating groups like isobutoxy may slightly reduce acidity.

Research Findings and Challenges

  • Scalability : The trifluoromethyl derivative is available in multi-kilogram batches, highlighting its industrial relevance, while isobutoxy analogs require optimization for large-scale synthesis.

Biological Activity

3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anti-inflammatory and anticancer research. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Anti-inflammatory Properties

Numerous studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory activity. For instance, compounds in this class have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response:

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Diclofenac54.65COX-2

In a study evaluating various pyrazole derivatives, some displayed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory effects compared to standard anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example:

Cell LineCompoundIC50 (μM)
HeLa (Cervical)This compoundTBD
MDA-MB-231 (Breast)TBDTBD
HepG2 (Liver)TBDTBD

Studies indicate that pyrazole compounds can arrest the cell cycle at specific phases, such as G2/M, and inhibit tubulin polymerization, which is critical for cancer cell division .

Target Interactions

The mechanism by which this compound exerts its biological effects likely involves interaction with various receptors and enzymes. Similar compounds have been shown to bind effectively to their targets, leading to modulation of enzyme activities and cellular signaling pathways .

Biochemical Pathways

The compound is believed to participate in several biochemical pathways related to inflammation and cancer progression. By inhibiting key enzymes involved in these processes, it may alter gene expression and metabolic activities within cells .

Pharmacokinetics

Pharmacokinetic studies of related pyrazole derivatives suggest that they are generally well absorbed and distributed throughout the body. They undergo hepatic metabolism and are primarily excreted via urine, which is essential for understanding their therapeutic potential and safety profiles .

Study on Anti-inflammatory Activity

A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using an animal model. The results indicated that certain derivatives exhibited significant inhibition of paw edema in rats, suggesting their potential as effective anti-inflammatory agents .

Anticancer Efficacy Assessment

In vitro studies on cancer cell lines revealed that several pyrazole derivatives, including those structurally similar to this compound, demonstrated potent antiproliferative effects across multiple cancer types. The most promising candidates were further subjected to molecular docking studies to elucidate their binding affinities at the colchicine binding site on tubulin .

Q & A

Basic: What are the common synthetic routes for preparing 3-Isobutoxy-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation followed by functionalization. For example:

  • Step 1: Cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core. Substituted hydrazines or alkoxy groups (e.g., isobutoxy) are introduced via nucleophilic substitution .
  • Step 2: Hydrolysis of the ester group (e.g., ethyl ester) to the carboxylic acid using aqueous NaOH or LiOH under reflux conditions .
  • Step 3: Purification via recrystallization or column chromatography. Yield optimization often requires controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents .

Basic: How is the compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substitution patterns and isobutoxy/methyl group integration. For example, the isobutoxy group shows characteristic triplet splitting for CH2_2 protons near δ 3.7–4.0 ppm .
  • Infrared Spectroscopy (IR): Carboxylic acid C=O stretches appear at ~1700 cm1^{-1}, while pyrazole ring vibrations occur near 1600 cm1^{-1} .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can cross-coupling reactions optimize the introduction of substituents on the pyrazole ring?

Methodological Answer:
Advanced synthesis leverages palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Example protocol:

  • Reagents: Use Pd(PPh3_3)4_4 (5 mol%), aryl boronic acids (1.2 eq), and K3_3PO4_4 (2 eq) in degassed DMF/H2_2O (3:1) at 80°C for 12–24 hours .
  • Challenges: Competing side reactions (e.g., deborylation) require careful control of moisture and oxygen levels. Microwave-assisted synthesis (100°C, 30 min) improves yields in some cases .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

  • Dynamic Effects: Rotameric splitting due to restricted rotation around the pyrazole-carboxylic acid bond can cause unexpected multiplicity. Variable-temperature NMR (VT-NMR) at 25–60°C clarifies such effects .
  • DFT Calculations: Compare experimental 13^{13}C NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms or hydrogen-bonding interactions .

Advanced: How are structure-activity relationships (SAR) evaluated for pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • Bioisosteric Replacement: Replace the isobutoxy group with methoxy, ethoxy, or halogenated analogs to assess effects on biological activity (e.g., enzyme inhibition) .
  • In Vitro Assays: Test derivatives for COX-2 inhibition (IC50_{50} via ELISA) or antiproliferative activity (MTT assay against cancer cell lines). Dose-response curves (1–100 μM) identify potent candidates .

Advanced: What computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Advanced: How are metabolic stability and toxicity profiles assessed preclinically?

Methodological Answer:

  • Microsomal Stability: Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 min. Half-life (t1/2_{1/2}) >1 hour indicates favorable stability .
  • AMES Test: Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100. Negative results at ≤500 μg/plate support safety .

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